molecular formula C43H28NO2P B13785018 Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide

Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide

Cat. No.: B13785018
M. Wt: 621.7 g/mol
InChI Key: IZNKPODGGHPAFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide involves multiple steps, starting with the preparation of the spiro core. The spiro core is synthesized through a series of condensation reactions involving fluorene and quinoline derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The scalability of the synthesis process makes it feasible for large-scale production required for commercial applications in OLEDs .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce phosphines .

Scientific Research Applications

Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide in OLEDs involves the efficient transport of charge carriers and the emission of light. The spiro structure provides rigidity, reducing non-radiative decay and enhancing electroluminescence efficiency . The phosphine oxide group plays a crucial role in stabilizing the excited states, leading to high quantum efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(spiro[fluorene-9,9’-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide stands out due to its unique combination of high triplet energy, excellent charge transport properties, and stability. These properties make it a superior host material for OLED applications compared to other similar compounds .

Properties

Molecular Formula

C43H28NO2P

Molecular Weight

621.7 g/mol

IUPAC Name

2'-diphenylphosphorylspiro[8-oxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene-14,9'-fluorene]

InChI

InChI=1S/C43H28NO2P/c45-47(29-14-3-1-4-15-29,30-16-5-2-6-17-30)31-26-27-33-32-18-7-8-19-34(32)43(37(33)28-31)35-20-9-10-22-38(35)44-39-23-11-12-24-40(39)46-41-25-13-21-36(43)42(41)44/h1-28H

InChI Key

IZNKPODGGHPAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=C8C(=CC=C7)OC9=CC=CC=C9N8C1=CC=CC=C61

Origin of Product

United States

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